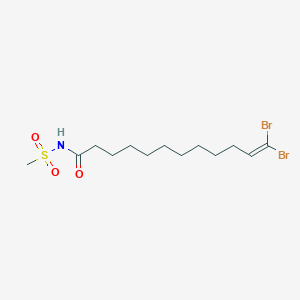

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

説明

特性

IUPAC Name |

12,12-dibromo-N-methylsulfonyldodec-11-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCZFOHEQGRTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Br2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458933 | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-03-1 | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206052-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

Classification: Selective CYP4A Inhibitor / 20-HETE Antagonist Primary Application: Modulation of Renal and Vascular Hemodynamics

Executive Summary & Molecular Profile

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide , commonly abbreviated as DDMS , is a specialized pharmacological tool designed to selectively inhibit Cytochrome P450 4A (CYP4A) enzymes. Its primary utility lies in blocking the

Unlike broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole), DDMS exhibits high specificity for the CYP4A subfamily, making it the "gold standard" probe for distinguishing the physiological effects of 20-HETE from those of epoxyeicosatrienoic acids (EETs).

Molecular Specifications

| Property | Detail |

| Common Name | DDMS |

| CAS Registry | 206052-03-1 |

| Molecular Formula | |

| Molecular Weight | 433.20 g/mol |

| Target Enzyme | CYP4A (CYP4A1, CYP4A2, CYP4A3 in rats; CYP4A11 in humans) |

| IC50 (Rat Renal Microsomes) | ~1–2 |

| Selectivity | >30-fold selectivity for |

Mechanistic Pharmacology

The efficacy of DDMS stems from its structural mimicry of Arachidonic Acid combined with a metabolic blockade motif.

2.1. Structural Bioisosterism

The molecule consists of a 12-carbon fatty acid backbone, which allows it to penetrate the long, narrow hydrophobic access channel of the CYP4A active site.

-

The Warhead (12,12-dibromo-11-dodecene): The terminal gem-dibromoalkene moiety replaces the

-carbon of the fatty acid. This bulky, electron-withdrawing group sterically hinders the heme-iron oxidant from abstracting a hydrogen atom, effectively "plugging" the catalytic site without being turned over. -

The Acyl Sulfonamide (N-methylsulfonyl amide): This group acts as a bioisostere for the carboxylic acid found in Arachidonic Acid.

-

Why this matters: The carboxylic acid of native fatty acids is rapidly conjugated with glucuronic acid (glucuronidation) and excreted. The N-methylsulfonyl group resists this conjugation, significantly extending the compound's half-life and metabolic stability in vivo while maintaining the necessary acidity (

) to interact with the polar residues at the mouth of the CYP4A active site.

-

2.2. Pathway Interruption

By competitively binding to CYP4A, DDMS halts the production of 20-HETE.[1] This leads to:

-

Vasodilation: 20-HETE normally blocks Calcium-Activated Potassium (

) channels in smooth muscle, leading to depolarization and constriction.[2] DDMS reverses this. -

Natriuresis: In the renal proximal tubule, 20-HETE inhibits Sodium-Potassium-ATPase. DDMS blockade can alter sodium excretion patterns depending on the specific renal segment involved.

Figure 1: Mechanistic pathway showing DDMS selectively blocking the CYP4A-mediated conversion of Arachidonic Acid to 20-HETE, sparing the CYP2C epoxygenase pathway.[3][4]

Experimental Validation: Microsomal Assay Protocol

To validate DDMS activity, researchers typically employ a renal microsomal incubation assay. This protocol is self-validating via the inclusion of an internal standard (d6-20-HETE) and negative controls.

Materials Required

-

Enzyme Source: Rat Renal Microsomes (rich in CYP4A).

-

Substrate: Arachidonic Acid (10-40

M). -

Cofactor: NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

Inhibitor: DDMS (Dissolved in Ethanol/DMSO; Final concentration 0.1 – 10

M). -

Detection: LC-MS/MS or HPLC with fluorescent detection (after ADAM derivatization).

Step-by-Step Workflow

-

Pre-Incubation (Target Engagement):

-

Mix 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Add DDMS (or vehicle) and incubate at 37°C for 5-10 minutes.

-

Note: This allows the inhibitor to equilibrate with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Add NADPH generating system.

-

Add Arachidonic Acid (Substrate).

-

Incubate for 15 minutes at 37°C with gentle shaking.

-

-

Termination & Extraction:

-

Stop reaction with ice-cold Formic Acid (to pH 3.5) or Acetonitrile.

-

Internal Standard Spike: Add 2 ng of d6-20-HETE.

-

Extract twice with Ethyl Acetate. Evaporate solvent under Nitrogen gas.

-

-

Analysis:

-

Reconstitute in 50% Methanol.

-

Inject onto C18 Reverse Phase Column.

-

Monitor transition m/z 319

245 (20-HETE) vs m/z 325

-

Figure 2: Validated workflow for assessing DDMS inhibition potency in vitro.

Comparative Pharmacology

When selecting a chemical probe, distinguishing DDMS from other inhibitors is crucial for experimental design.

| Compound | Potency (IC50) | Selectivity Profile | Mechanism | Primary Use Case |

| DDMS | ~1-2 | High (CYP4A >> CYP2C) | Competitive / Tight-binding | Chronic in vivo studies; Renal hemodynamics. |

| HET0016 | ~9-35 nM | Very High | Competitive | Acute vascular studies; Angiogenesis; Cancer. |

| 17-ODYA | ~1 | Low (Inhibits CYP4A & Epoxygenases) | Suicide Substrate | Historical data (less used now due to off-target effects). |

| Miconazole | ~1-5 | Low (Broad P450 inhibitor) | Reversible | General P450 inhibition control. |

Expert Insight: While HET0016 is significantly more potent (nanomolar range), DDMS remains a critical tool because of its distinct chemical structure (sulfonamide vs. amidine). Using both inhibitors in parallel provides the strongest evidence for 20-HETE involvement; if both chemically distinct molecules yield the same phenotype, the result is likely on-target.

Handling & Stability

-

Solubility: DDMS is lipophilic. Stock solutions (10-50 mM) should be prepared in DMSO or 100% Ethanol .

-

Aqueous Stability: When diluting into aqueous buffers (e.g., Krebs-Henseleit), ensure the final organic solvent concentration is <0.1% to avoid solvent-induced vascular relaxation. The sulfonamide group renders it relatively stable in neutral pH compared to ester-based prodrugs.

-

Storage: Store solid powder at -20°C, desiccated. Solutions in DMSO are stable for up to 3 months at -80°C.

References

-

Alonso-Galicia, M., et al. (1997). "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide." Hypertension.[5][2][6] Link

- Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylases." Pharmacology & Therapeutics.

-

Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

-

Miyata, N., et al. (2001).[1] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[5][2][4][7] British Journal of Pharmacology. (Comparative data for HET0016 vs DDMS). Link

-

Chen, L., et al. (2019). "CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells."[3][8][9] American Journal of Physiology-Heart and Circulatory Physiology. (Recent application of DDMS). Link[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: DDMS (N-Methylsulfonyl-12,12-dibromododec-11-enamide)

Targeting Arachidonic Acid Metabolism via CYP4A Inhibition [1]

Executive Summary

DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) is a specialized pharmacological tool compound designed to selectively inhibit Cytochrome P450 4A (CYP4A) enzymes. Its primary utility in drug development and physiological research lies in its ability to block the

Unlike broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole), DDMS offers a distinct selectivity profile that distinguishes between the

Chemical & Physicochemical Profile

DDMS is a synthetic sulfonyl-enamide derivative. Its lipophilic tail facilitates interaction with the hydrophobic active site of CYP450 enzymes, while the terminal dibromo-alkene moiety is critical for its inhibitory mechanism.

| Property | Specification |

| Chemical Name | N-methylsulfonyl-12,12-dibromododec-11-enamide |

| Common Abbreviation | DDMS |

| Molecular Formula | C |

| Molecular Weight | ~433.2 g/mol |

| Solubility | Insoluble in water; Soluble in Ethanol (>20 mg/mL), DMSO, and DMF. |

| Stability | Sensitive to light; stable at -20°C in desicated powder form. |

| Formulation Requirement | Requires complexation (e.g., with |

Mechanism of Action & Selectivity

The CYP4A/20-HETE Axis

The physiological impact of DDMS stems from its blockade of 20-HETE production.[1][2] 20-HETE is a potent autocrine metabolite that:

-

Promotes Vasoconstriction: By inhibiting the large-conductance Ca

-activated K -

Induces Angiogenesis: By upregulating VEGF and HIF-1

pathways. -

Modulates Sodium Transport: By inhibiting Na

-K

Enzyme Inhibition Kinetics

DDMS functions as a mechanism-based inhibitor (suicide substrate). It undergoes catalytic processing by the CYP4A enzyme, generating a reactive intermediate that covalently binds to the heme or apoprotein, irreversibly inactivating the enzyme.

-

Selectivity: DDMS inhibits AA

-hydroxylation (CYP4A) with an IC -

Specificity Ratio: It is ~30-fold more selective for

-hydroxylation than for AA epoxidation (CYP2C/2J mediated), making it superior to non-specific inhibitors like 17-ODYA for dissecting renal arachidonate metabolism.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of DDMS within the arachidonic acid cascade.

Caption: Mechanistic intervention of DDMS in the Arachidonic Acid cascade. Note the selective blockade of the CYP4A-mediated 20-HETE pathway.[1][3][4][5]

Therapeutic Applications & Research Utility

Hypertension and Renal Disease

Research utilizing DDMS has been pivotal in establishing 20-HETE as a pro-hypertensive mediator in salt-sensitive models.

-

Mechanism: In Dahl salt-sensitive (SS) rats, DDMS treatment restores acetylcholine-induced relaxation in resistance arteries by reducing oxidative stress and 20-HETE levels.

-

Outcome: Chronic administration attenuates the development of hypertension and reduces proteinuria in renal injury models.

Oncology (Angiogenesis)

DDMS demonstrates anti-angiogenic properties by depriving tumors of 20-HETE, which is required for VEGF-induced endothelial cell proliferation.

-

Evidence: In corneal micropocket assays and glioblastoma models, DDMS significantly inhibits neovascularization.[1]

Ischemia/Reperfusion (Stroke)

While 20-HETE is vasoconstrictive, its inhibition by DDMS during acute ischemic stroke is complex. Some studies suggest neuroprotection by improving collateral blood flow, while others highlight the dual role of 20-HETE in different brain regions.

Experimental Protocols

In Vitro Microsomal Assay (IC Determination)

Objective: To quantify CYP4A inhibition in renal or liver microsomes.

-

Preparation:

-

Thaw renal microsomes (human or rat) on ice.

-

Prepare DDMS stock in ethanol (ensure final ethanol concentration <1% in assay).

-

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl

. -

Substrate: [

C]-Arachidonic Acid (0.4 -

Inhibitor: Add DDMS (0.1 – 100

M) to reaction tubes.

-

-

Reaction:

-

Pre-incubate for 5 mins at 37°C.

-

Initiate: Add NADPH (1 mM final).

-

Duration: Incubate for 15–30 minutes at 37°C with shaking.

-

-

Termination & Extraction:

-

Stop reaction with acidified ethyl acetate or formic acid.

-

Extract lipids, evaporate solvent under N

.

-

-

Analysis:

-

Resuspend in mobile phase.

-

Analyze via Reverse-Phase HPLC or LC-MS/MS monitoring transitions for 20-HETE (m/z 319

various fragments).

-

In Vivo Administration (Chronic)

Challenge: DDMS is highly lipophilic and difficult to deliver chronically without precipitation. Valid Protocol (Osmotic Pump):

-

Vehicle: 20% Hydroxypropyl-

-cyclodextrin (HP -

Dosage: 5–10 mg/kg/day.

-

Delivery: Load into Alzet® osmotic minipumps. Implant subcutaneously in the mid-scapular region.

-

Validation: Collect 24h urine; measure urinary 20-HETE excretion via ELISA or LC-MS to confirm target engagement (expect >50% reduction).

Comparative Analysis: DDMS vs. HET0016

Researchers often choose between DDMS and HET0016. While HET0016 is more potent, DDMS provides a structural alternative to validate that effects are not off-target.

| Feature | DDMS | HET0016 |

| Chemical Class | Sulfonyl-enamide | Formamidine |

| Potency (IC | ~2 | ~9 nM (Nanomolar) |

| Selectivity | High (CYP4A > CYP2C) | Very High (CYP4A/4F specific) |

| In Vivo Half-life | Short (requires continuous infusion) | Short (requires continuous infusion) |

| Primary Use | Mechanistic validation; Renal studies | Potent angiogenesis inhibition; Stroke |

References

-

Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase: specificities and effects on renal function." Journal of Pharmacology and Experimental Therapeutics.

-

Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

-

Guo, A.M., et al. (2007). "CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells."[2] American Journal of Physiology-Heart and Circulatory Physiology.

-

Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][3][6] British Journal of Pharmacology.

-

Dunn, K.M., et al. (2008). "Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses."[1] The American Journal of Pathology.

Sources

- 1. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the CYP4A/20-HETE pathway in vascular dysfunction of the Dahl salt-sensitive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the role of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide in 20-HETE synthesis?

Title: Technical Deep Dive: Modulating 20-HETE Biosynthesis via DDMS Inhibition

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a specialized pharmacological tool designed to selectively inhibit the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE).[1] Unlike broad-spectrum cytochrome P450 (CYP) inhibitors, DDMS functions as a mechanism-based "suicide" substrate, targeting the ω-hydroxylase activity of CYP4A and CYP4F enzymes. Its primary utility lies in dissecting the physiological role of 20-HETE in vascular tone regulation, hypertension, and angiogenesis by precisely ablating its production without significantly altering the formation of epoxyeicosatrienoic acids (EETs).

Mechanistic Foundation

The Biosynthetic Target: CYP4A/4F

20-HETE is the omega-hydroxylation product of Arachidonic Acid (AA).[2][3][4][5][6] This reaction is catalyzed by enzymes of the CYP4 family:

-

Rodents: Primarily CYP4A isoforms (CYP4A1, CYP4A2, CYP4A3, CYP4A8).

-

Humans: Primarily CYP4F2 and CYP4A11.

These enzymes insert a hydroxyl group at the omega (ω) carbon of the AA tail, converting it into the potent vasoconstrictor 20-HETE.[3][5]

The Inhibitor: DDMS Mechanism of Action

DDMS acts as a mechanism-based inactivator (suicide substrate) . Its chemical structure mimics the fatty acid chain of arachidonic acid, allowing it to enter the catalytic active site of the CYP4A enzyme.

-

Structural Mimicry: The dodecenyl chain allows DDMS to dock into the hydrophobic substrate-binding channel of CYP4A.

-

Catalytic Activation: The enzyme attempts to hydroxylate the terminal carbon. However, the presence of the 12,12-dibromo moiety interferes with the standard radical rebound mechanism.

-

Irreversible Inactivation: The catalytic attempt generates a reactive intermediate (likely a radical or carbene species derived from the dibromo-alkene group) that covalently binds to the heme iron or the apoprotein of the enzyme. This permanently disables the enzyme's capacity to synthesize 20-HETE.

Figure 1: Mechanism of Action. DDMS competes with Arachidonic Acid for the CYP4A active site and covalently inactivates the enzyme, preventing 20-HETE synthesis.

Pharmacological Profile: Selectivity & Potency[7][8]

A critical challenge in eicosanoid research is distinguishing between the effects of 20-HETE (omega-hydroxylation) and EETs (epoxidation). DDMS is valued for its superior selectivity profile compared to other inhibitors like HET0016 or 17-ODYA.

Comparative Data: DDMS vs. HET0016

| Feature | DDMS | HET0016 |

| Primary Mechanism | Mechanism-based (Suicide) Inactivation | Competitive / Reversible Inhibition |

| Target Specificity | High Selectivity for ω-hydroxylase (CYP4A) | Potent but less selective at high doses |

| IC50 (20-HETE) | ~ 2.0 µM | ~ 0.009 - 0.035 µM (8-35 nM) |

| IC50 (EETs) | ~ 60.0 µM | ~ 2.8 µM |

| Selectivity Ratio | ~30-fold (favors 20-HETE inhibition) | ~80 to 300-fold (but hits other CYPs) |

| In Vivo Stability | Moderate (Suitable for chronic infusion) | Short half-life (<1 hr); requires constant infusion |

Key Insight: While HET0016 is more potent (nanomolar range), DDMS is often preferred for verifying specific CYP4A involvement because it is less likely to cross-inhibit CYP2C epoxygenases (which produce EETs) at its effective concentration (1-5 µM).

Experimental Protocols

In Vitro Microsomal Inhibition Assay

This protocol validates the role of DDMS in blocking 20-HETE synthesis using renal microsomes.

Reagents:

-

Rat Renal Microsomes (source of CYP4A).[3]

-

NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Substrate: [14C]-Arachidonic Acid (0.4 µCi) or unlabeled AA (40 µM).

-

Inhibitor: DDMS (dissolved in ethanol/DMSO; Final conc: 0.1 – 50 µM).

Workflow:

-

Pre-Incubation: Incubate Microsomes (0.5 mg protein) with DDMS (various concentrations) for 5-10 minutes at 37°C in 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Activation: Add NADPH Generating System to initiate the catalytic cycle (required for suicide inhibition mechanism).

-

Substrate Addition: Add Arachidonic Acid (AA) to start the reaction.

-

Reaction: Incubate for 15 minutes at 37°C.

-

Termination: Stop reaction with acidification (Formic acid to pH 3.5) or extraction solvent (Ethyl Acetate).

-

Analysis: Extract lipids, evaporate solvent, and analyze via Reverse-Phase HPLC or LC-MS/MS.

-

Calculation: Measure the reduction in the 20-HETE peak area relative to control.

Figure 2: Step-by-step workflow for validating DDMS inhibition efficacy in vitro.

In Vivo Application (Hypertension Models)

To study the role of 20-HETE in maintaining blood pressure:

-

Dosing: 10 mg/kg/day.

-

Administration: Intraperitoneal (i.p.) injection or subcutaneous osmotic minipump.

-

Duration: Chronic treatment (e.g., 5-12 days).

-

Expected Outcome: In salt-sensitive hypertension models (e.g., Dahl SS rats), DDMS treatment typically lowers Mean Arterial Pressure (MAP) and restores myogenic responses in renal arterioles by depleting vascular 20-HETE levels.

References

-

Alonso-Galicia, M., et al. (1997).[1] "12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, a selective inhibitor of 20-HETE synthesis."[7] Hypertension.[8][9] Link

-

Miyata, N., et al. (2001).[1] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][3][4][7] British Journal of Pharmacology.[1] Link

-

Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylases."[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

-

Chen, L., et al. (2019). "CYP4A/20-HETE regulates ischemia-induced neovascularization."[5][6][10] American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Arachidonic acid metabolites of CYP4A and CYP4F are altered in women with preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

The following technical guide details the properties, synthesis, and application of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) , a specialized chemical probe used in cardiovascular and renal research.

CAS Number: 206052-03-1 Synonyms: DDMS, N-methylsulfonyl-12,12-dibromododec-11-enamide Molecular Formula: C₁₃H₂₃Br₂NO₃S Molecular Weight: 433.20 g/mol Solubility: Soluble in ethanol (>10 mg/mL), DMSO, and DMF.

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a potent, selective, and irreversible inhibitor of Cytochrome P450 4A (CYP4A) enzymes. It is primarily utilized as a pharmacological tool to block the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.

By inhibiting CYP4A, DDMS allows researchers to isolate the physiological contributions of 20-HETE, a powerful vasoconstrictor and mitogen involved in the regulation of renal vascular tone, tubular sodium reabsorption, and angiogenesis. Unlike imidazole-based inhibitors (e.g., miconazole) which are non-selective, DDMS targets the

Mechanism of Action

Pharmacodynamics

DDMS functions as a mechanism-based inactivator (suicide substrate) . Its structure consists of a long hydrophobic chain (dodecenamide) that fits into the CYP4A substrate access channel, mimicking arachidonic acid.

-

Binding: The compound enters the active site of CYP4A isoforms (e.g., CYP4A1, CYP4A2, CYP4A3 in rats; CYP4A11/22 in humans).

-

Activation: The heme-iron center attempts to oxidize the terminal functional group. The 12,12-dibromo-11-dodecene moiety is chemically modified by the enzyme.

-

Inactivation: The oxidation of the gem-dibromoalkene generates a highly reactive intermediate (likely a radical or carbene species) that covalently alkylates the heme porphyrin ring or the apoprotein. This results in irreversible loss of enzymatic activity.

-

Result: Depletion of 20-HETE production, leading to vasodilation (in renal arterioles) and inhibition of angiogenic signaling pathways (e.g., VEGF/FGF-2).

Signaling Pathway Visualization

The following diagram illustrates the intervention of DDMS in the Arachidonic Acid cascade.

Figure 1: Mechanism of CYP4A inhibition by DDMS and downstream physiological effects.

Chemical Synthesis Protocol

The synthesis of DDMS requires the construction of a 12-carbon chain featuring a terminal gem-dibromoalkene and a sulfonamide "head group." The standard route, adapted from the methods of J.R. Falck, utilizes 11-hydroxyundecanoic acid as the starting material.

Retrosynthetic Analysis

-

Target: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide.

-

Key Transformation: Ramirez-Corey-Fuchs reaction to convert an aldehyde to a gem-dibromoalkene.

-

Precursor: 11-Oxoundecanoic acid derivative.[1]

Step-by-Step Methodology

Step 1: Protection and Oxidation

Reagents: 11-Hydroxyundecanoic acid, Methanol, H₂SO₄, PCC (Pyridinium Chlorochromate).

-

Esterification: Reflux 11-hydroxyundecanoic acid in methanol with catalytic sulfuric acid to yield methyl 11-hydroxyundecanoate .

-

Oxidation: Treat the methyl ester with PCC in dichloromethane (DCM) at 0°C to room temperature.

-

Reaction:HO-(CH2)10-COOMe → OHC-(CH2)9-COOMe

-

Product:Methyl 11-oxoundecanoate .

-

Step 2: Ramirez-Corey-Fuchs Reaction

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM, Zinc dust (optional).

-

Dissolve CBr₄ (2 equiv) and PPh₃ (4 equiv) in DCM at 0°C to generate the ylide.

-

Add Methyl 11-oxoundecanoate dropwise.

-

Stir at 0°C for 1-2 hours.

Step 3: Hydrolysis

Reagents: LiOH or NaOH, THF/Water.

-

Dissolve the ester in THF/Water (3:1). Add LiOH (3 equiv).

-

Stir until TLC shows disappearance of starting material.

-

Acidify with HCl to pH 2 and extract with ethyl acetate.

-

Product:12,12-Dibromo-11-dodecenoic acid .

-

Step 4: Sulfonamide Coupling

Reagents: Methanesulfonamide, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), DCM.

-

Dissolve 12,12-Dibromo-11-dodecenoic acid in dry DCM.

-

Add EDCI (1.2 equiv) and DMAP (1.2 equiv). Stir for 15 min.

-

Add Methanesulfonamide (1.5 equiv).

-

Stir at room temperature for 12-24 hours.

-

Purification: Wash with 1N HCl, then brine. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

Final Product:12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) .

-

Synthesis Workflow Diagram

Figure 2: Synthetic route for DDMS starting from 11-hydroxyundecanoic acid.

Applications in Drug Discovery & Research[4][6]

DDMS is a critical reagent for validating the role of CYP4A in pathological conditions.

Hypertension Research

In models of salt-sensitive hypertension (e.g., Dahl S rats), CYP4A expression is often dysregulated.

-

Protocol: DDMS is administered (e.g., 10 mg/kg/day IP) to block 20-HETE formation.

-

Observation: Reversal of endothelial dysfunction and reduction of blood pressure in androgen-induced hypertensive models.

Angiogenesis Assays

20-HETE is a mitogen for endothelial cells.

-

Protocol: Rat cornea micropocket assay.

-

Observation: DDMS treatment inhibits neovascularization induced by VEGF and FGF-2, confirming that CYP4A activity is downstream of these growth factors.

Renal Hemodynamics

-

Application: Studying the tubuloglomerular feedback (TGF) mechanism. DDMS blocks the vasoconstrictive effect of 20-HETE on the afferent arteriole.

Safety and Handling

-

Hazard Identification: DDMS is a laboratory chemical and should be treated as potentially hazardous.

-

Storage: Store at -20°C. Protect from light.

-

Solubility: Prepare stock solutions in Ethanol or DMSO. Aqueous solutions should be prepared immediately prior to use.

-

Toxicity: Specific LD50 data is limited; handle with standard PPE (gloves, goggles, lab coat) assuming irritant properties similar to other sulfonamides and alkyl bromides.

References

-

Wang, Y., et al. (2004). "Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses." The American Journal of Pathology, 164(2), 583-589.

-

Alonso-Galicia, M., et al. (1997). "Kinetic profile of the rat CYP4A isoforms: arachidonic acid metabolism and isoform-specific inhibitors." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 272(2), R256-R265.

- Falck, J. R., et al. (1989). "Acetylenic fatty acid mechanism-based inactivators as specific inhibitors." Journal of Biological Chemistry, 264, 749-756.

-

Guo, A. M., et al. (2007). "Vascular Cytochrome P450 4A Expression and 20-Hydroxyeicosatetraenoic Acid Synthesis Contribute to Endothelial Dysfunction in Androgen-Induced Hypertension." Hypertension, 50, 1-7.

Sources

- 1. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 2. researchgate.net [researchgate.net]

- 3. DDI–CYP: Metabolism ensemble models for drug-drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Biological Evaluation of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Abstract: The discovery and development of novel therapeutic agents are paramount to advancing human health. This guide outlines a comprehensive, albeit theoretical, preclinical workflow for the biological characterization of a novel chemical entity, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. In the absence of existing biological data for this compound, this document serves as an expert-driven roadmap for its systematic evaluation. We will detail the logical progression from synthesis and initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo toxicity assessments. This guide is intended for researchers, scientists, and drug development professionals, providing both strategic insights and detailed, actionable protocols.

Introduction and Rationale

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a unique molecule featuring a long aliphatic chain, a terminal dibromoalkene, and a sulfonamide functional group. The N-acyl sulfonamide moiety is a known bioisostere of carboxylic acids, often incorporated into drug candidates to modulate physicochemical properties and improve metabolic stability.[1][2] The terminal dibromoalkene is a reactive functional group that could potentially engage in covalent interactions with biological nucleophiles, suggesting a possible mechanism of action involving targeted enzyme inhibition.

Given these structural features, a systematic investigation into the biological activity of this compound is warranted. This guide will propose a hypothetical pathway for such an investigation, beginning with its chemical synthesis and proceeding through a tiered screening and characterization process.

Proposed Synthetic Route

The synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide would first require the formation of the N-(methylsulfonyl)-11-dodecenamide backbone, followed by the bromination of the terminal alkyne.

Synthesis of N-(methylsulfonyl)-11-dodecenamide

A plausible approach involves the coupling of 11-dodecynoic acid with methanesulfonamide. Modern methods for the synthesis of N-acyl sulfonamides often involve the reaction of a carboxylic acid with a sulfonamide.[3]

Exemplary Protocol:

-

To a solution of 11-dodecynoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add methanesulfonamide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield N-(methylsulfonyl)-11-dodecynamide.

Terminal Bromination

The terminal alkyne can be converted to a 1,2-dibromoalkene. Various methods exist for this transformation.[4][5]

Exemplary Protocol:

-

Dissolve N-(methylsulfonyl)-11-dodecynamide (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add N-bromosuccinimide (NBS) (2.2 equivalents) to the solution.

-

The reaction can be initiated with a radical initiator or photochemically, depending on the desired stereoselectivity. For this theoretical study, we will assume a standard approach yielding the dibromoalkene.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, by column chromatography.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound's biological activity is to assess its general cytotoxicity across a panel of representative cell lines. This provides a baseline understanding of its potency and potential therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6][7]

Cell Line Panel

A diverse panel of human cancer cell lines should be selected to identify potential tissue-specific effects. A standard panel might include:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

HepG2: Hepatocellular carcinoma

-

PC-3: Prostate cancer

-

HEK293: Human embryonic kidney cells (as a non-cancerous control)

MTT Assay Protocol

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

-

Compound Treatment: Prepare a serial dilution of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide in culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 nM to 100 µM). Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[8][9] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Hypothetical Data Presentation

| Cell Line | IC50 (µM) | Tissue of Origin |

| MCF-7 | 5.2 | Breast |

| MDA-MB-231 | 8.7 | Breast |

| A549 | 12.1 | Lung |

| HCT116 | 2.5 | Colon |

| HepG2 | > 100 | Liver |

| PC-3 | 4.8 | Prostate |

| HEK293 | 85.0 | Kidney (Non-cancerous) |

This data is purely hypothetical for illustrative purposes.

Tier 2: Mechanism of Action Elucidation

Should the initial screening reveal potent and selective activity (as hypothetically shown for HCT116, PC-3, and MCF-7), the next logical step is to investigate the compound's mechanism of action.

Target Identification Strategies

Identifying the molecular target(s) of a bioactive compound is crucial for further development.[11] Several strategies can be employed:

-

Affinity Chromatography: The compound can be immobilized on a solid support to "fish" for its binding partners in cell lysates.[12]

-

Computational Modeling: If a target class is suspected based on the compound's structure or phenotype, molecular docking studies can predict binding modes and affinities.

-

Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.[13]

Proposed Experimental Workflow for Target Identification

Caption: A multi-pronged approach to identify and validate the molecular target.

Hypothetical Signaling Pathway Investigation

Based on the hypothetical selective activity against colon cancer cells (HCT116), we could postulate that 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide interferes with a key oncogenic pathway in this cell type, such as the Wnt/β-catenin signaling cascade.

Caption: Hypothetical inhibition of a key enzyme leading to decreased cell proliferation.

Tier 3: Preliminary In Vivo Toxicity Assessment

Before a compound can be considered for further preclinical development, a preliminary assessment of its in vivo toxicity is essential.[14] This is typically done in a rodent model.

Acute Toxicity Study Design

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. Animal Model: Male and female BALB/c mice, 6-8 weeks old. Groups:

-

Group 1: Vehicle control (e.g., corn oil with 5% DMSO)

-

Group 2: Low dose (e.g., 10 mg/kg)

-

Group 3: Mid dose (e.g., 50 mg/kg)

-

Group 4: High dose (e.g., 200 mg/kg) (n=5 per sex per group) Administration: A single dose via oral gavage or intraperitoneal injection. Monitoring: Animals are observed for 14 days for clinical signs of toxicity, body weight changes, and mortality. Endpoint: At day 14, animals are euthanized, and blood is collected for basic clinical chemistry. A gross necropsy is performed.

Data to Collect and Analyze

| Parameter | Measurement | Purpose |

| Mortality | Number of deaths per group | Determine lethal dose range |

| Clinical Signs | Observations of behavior, appearance | Identify signs of toxicity |

| Body Weight | Measured daily for 7 days, then weekly | Assess general health |

| Clinical Chemistry | ALT, AST, BUN, Creatinine | Evaluate liver and kidney function |

| Gross Necropsy | Visual inspection of organs | Identify organ-specific toxicity |

Conclusion and Future Directions

This guide has outlined a theoretical, yet scientifically rigorous, framework for the initial biological evaluation of a novel compound, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. By following a tiered approach—from broad cytotoxicity screening to specific mechanism of action studies and preliminary in vivo safety assessment—researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. The causality is clear: positive and selective in vitro data justifies the resources required for in-depth mechanistic and in vivo studies. Each step is designed to build upon the last, creating a self-validating system of inquiry that is the hallmark of modern drug discovery.[15]

References

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

-

David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

Organic Chemistry Portal. Synthesis of 1,1-dibromoalkenes. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. [Link]

-

Terstiege, I., & C. L. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

-

Organic Chemistry Portal. Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides. [Link]

-

The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. [Link]

-

University College Cork. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

Sources

- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides [organic-chemistry.org]

- 4. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 13. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biogem.it [biogem.it]

- 15. accio.github.io [accio.github.io]

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS): Modulating the CYP4A/20-HETE Axis in Vascular Homeostasis

[1][2][3]

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide , commonly abbreviated as DDMS , is a specialized pharmacological agent designed to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) .[1][2][3][4][5][6] As a mechanism-based, irreversible inhibitor of cytochrome P450 4A (CYP4A) enzymes, DDMS serves as a critical probe for elucidating the role of arachidonic acid metabolites in vascular tone, blood pressure regulation, and endothelial function.[2]

This technical guide analyzes the utility of DDMS in vascular research, detailing its physicochemical properties, mechanism of action, and application in restoring vascular homeostasis in models of hypertension and endothelial dysfunction.[2]

Chemical Identity & Pharmacological Profile[3][4][8]

DDMS is a suicide substrate inhibitor, meaning it is catalytically processed by the target enzyme (CYP4A) into a reactive intermediate that covalently binds to the enzyme's active site, permanently inactivating it.[2]

| Property | Specification |

| Common Name | DDMS |

| IUPAC Name | 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide |

| CAS Number | 206052-03-1 |

| Molecular Formula | C₁₃H₂₃Br₂NO₃S |

| Molecular Weight | 433.2 g/mol |

| Target Enzyme | CYP4A Isoforms (High selectivity for rat CYP4A2 and mouse CYP4A12) |

| Mechanism | Irreversible (Suicide) Inhibition |

| Solubility | Soluble in DMSO (20 mg/ml), Ethanol (30 mg/ml), DMF (30 mg/ml) |

Structural Significance

The N-(methylsulfonyl) moiety mimics the transition state of the carboxylic acid group of fatty acids, enhancing the compound's acidity and binding affinity within the catalytic pocket of CYP450 enzymes. The 12,12-dibromo-11-dodecenyl tail is the reactive warhead; upon hydroxylation attempts by CYP4A, it forms a reactive species that alkylates the heme or apoprotein.[2]

Mechanism of Action: The CYP4A/20-HETE Axis[1]

Vascular homeostasis relies on a delicate balance between vasodilators (Nitric Oxide, EDHF) and vasoconstrictors. 20-HETE , produced by CYP4A enzymes in vascular smooth muscle cells (VSMCs), is a potent vasoconstrictor that promotes myogenic tone and oxidative stress.[2]

Pathway Dynamics[3]

-

Biosynthesis: Arachidonic Acid (AA) is ω-hydroxylated by CYP4A to form 20-HETE.[7][2][4]

-

Signaling: 20-HETE activates Protein Kinase C (PKC), Rho-kinase, and MAPK pathways.[2]

-

Effect:

-

Inhibition of BKCa Channels: 20-HETE blocks large-conductance Ca²⁺-activated K⁺ channels, leading to membrane depolarization and Ca²⁺ influx (Vasoconstriction).[2][4]

-

ROS Production: 20-HETE stimulates NADPH oxidase, increasing superoxide production which scavenges Nitric Oxide (NO), causing endothelial dysfunction.[2]

-

DDMS Intervention: By irreversibly inhibiting CYP4A, DDMS lowers vascular 20-HETE levels, thereby restoring BKCa channel activity, reducing ROS, and enhancing NO bioavailability.[2]

Visualizing the Signaling Pathway

Caption: The CYP4A/20-HETE signaling cascade. DDMS blocks the conversion of Arachidonic Acid to 20-HETE, preventing downstream vasoconstriction and oxidative stress.

Role in Vascular Homeostasis & Disease Models

A. Hypertension (Salt-Sensitive)

In Dahl salt-sensitive (SS) rats, upregulation of CYP4A leads to excessive 20-HETE production.[7][2]

-

Effect: DDMS administration prevents the development of salt-induced hypertension.

-

Mechanism: It restores the pressure-natriuresis relationship and reduces renal vascular resistance.

B. Ischemia and Angiogenesis

While 20-HETE is deleterious in hypertension, it is pro-angiogenic.[2]

-

Observation: In hindlimb ischemia models, DDMS treatment impairs revascularization.[2][5]

-

Implication: 20-HETE is required for VEGF expression and endothelial cell proliferation during ischemic repair.[2] This highlights the context-dependent nature of CYP4A inhibition.

C. Endothelial Dysfunction

DDMS protects the endothelium from oxidative damage.[2]

-

Data: In diabetic or hypertensive vessels, DDMS restores acetylcholine-induced relaxation by preventing 20-HETE-mediated uncoupling of eNOS.[2]

Experimental Protocols

Protocol A: In Vivo Administration (Rat Model)

This workflow validates the hemodynamic effects of DDMS in hypertensive rats.[2]

-

Preparation: Dissolve DDMS in a cyclodextrin-based vehicle or 50% DMSO/Saline (due to low water solubility).[2]

-

Dosing: Administer 10 mg/kg intraperitoneally (i.p.) or intravenously (i.v.).

-

Monitoring:

-

Challenge: Infuse a Nitric Oxide donor (e.g., NONOate).

-

Readout: Compare MAP reduction between Vehicle and DDMS groups. DDMS enhances the hypotensive effect of NO by removing the opposing vasoconstrictor 20-HETE.

Protocol B: Ex Vivo Vessel Function (Wire Myography)

-

Isolation: Harvest renal or mesenteric arteries (150-250 µm diameter).[2]

-

Mounting: Mount vessel segments on a wire myograph in physiological saline solution (PSS) at 37°C.

-

Pre-constriction: Induce tone with Phenylephrine (PE, 1 µM).[2]

-

Incubation: Treat vessels with DDMS (10-50 µM) for 30 minutes.

-

Relaxation Curve: Perform cumulative dosing of Acetylcholine (ACh, 1 nM - 10 µM).

-

Analysis: Calculate EC50 and Emax. DDMS-treated vessels should show a leftward shift (improved relaxation) in models of oxidative stress.[2]

Data Summary: DDMS Impact on Vascular Parameters

The following table summarizes typical findings from preclinical studies using DDMS.

| Parameter | Control / Disease Model | DDMS Treatment (Effect) | Physiological Implication |

| 20-HETE Production | High (in renal microsomes) | Reduced by >80% | Validates effective CYP4A inhibition.[2] |

| Mean Arterial Pressure | Elevated (in Dahl SS rats) | Normalized (-15 to -20 mmHg) | Reversal of 20-HETE-dependent hypertension.[2] |

| Vascular ROS | High (Superoxide ↑) | Significantly Decreased | Prevention of NADPH oxidase activation.[2] |

| Ischemic Angiogenesis | Normal recovery | Impaired / Reduced | 20-HETE is necessary for ischemic repair.[2][5] |

| Response to NO Donors | Blunted | Potentiated | Removal of functional antagonism by 20-HETE. |

References

-

Inhibition of 20-HETE Production Contributes to the Vascular Responses to Nitric Oxide. Hypertension.[2] (2002).[2][4][8] Link

-

Role of the CYP4A/20-HETE pathway in vascular dysfunction of the Dahl salt-sensitive rat. Clinical Science. (2013).[7][2] Link

-

20-HETE Contributes to Ischemia-induced Angiogenesis. American Journal of Physiology-Heart and Circulatory Physiology.[2] (2016).[2] Link

-

DDMS Product Information & Biological Activity. Cayman Chemical.[2]Link

-

Endothelium-derived hyperpolarizing factor in human internal mammary artery is 11,12-epoxyeicosatrienoic acid. Circulation.[2][9] (2003).[2][9] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fomesafen - Wikipedia [en.wikipedia.org]

- 3. 12,12-DIBROMO-N-(METHYLSULFONYL)-11-DODECENAMIDE | 206052-03-1 [chemicalbook.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. portlandpress.com [portlandpress.com]

- 8. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]

- 9. Endothelium-derived hyperpolarizing factor in human internal mammary artery is 11,12-epoxyeicosatrienoic acid and causes relaxation by activating smooth muscle BK(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

This guide provides an in-depth technical analysis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (commonly abbreviated as DDMS ), a specialized chemical probe used primarily in cardiovascular and renal physiology research.

Classification: Mechanism-Based Suicide Inhibitor | Target: Cytochrome P450 4A (CYP4A) | Application: 20-HETE Modulation

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a synthetic fatty acid mimetic designed as a highly selective, irreversible inhibitor of Cytochrome P450 4A (CYP4A) enzymes. Its primary utility lies in blocking the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.[1][2]

Unlike competitive inhibitors that reversibly bind to the active site, DDMS functions as a suicide substrate . It leverages a gem-dibromoalkene "warhead" that, upon catalytic activation by the target enzyme, generates a reactive intermediate that covalently modifies the heme prosthetic group or apoprotein, permanently inactivating the enzyme. This distinct mechanism makes DDMS an essential tool for elucidating the role of 20-HETE in hypertension, renal vasoconstriction, and vascular homeostasis.

Chemical Architecture & Physicochemical Properties[3]

Structural Dissection

The efficacy of DDMS arises from three distinct pharmacophores integrated into a single C12 scaffold:

-

The Warhead (gem-Dibromoalkene):

-

Structure: A terminal 1,1-dibromoalkene moiety at the

-terminus (C11=C12). -

Function: This group mimics the

-terminal methyl group of arachidonic acid, recruiting the molecule into the CYP4A active site. Once there, the enzyme attempts to hydroxylate this position, resulting in radical formation and heme alkylation.

-

-

The Linker (Alkyl Chain):

-

Structure: A linear saturated polymethylene chain (

). -

Function: Provides the necessary hydrophobic span (approx. 15-18 Å) to position the warhead at the heme iron while the polar head engages the entrance channel, mimicking the fatty acid substrate.

-

-

The Bioisostere (Acyl Sulfonamide):

-

Structure: An

-(methylsulfonyl)amide group ( -

Function: This moiety acts as a carboxylic acid bioisostere. It possesses a pKa (~4.7) similar to a fatty acid carboxylate (~4.8), ensuring anionic character at physiological pH, but with enhanced lipophilicity and resistance to metabolic conjugation (e.g., glucuronidation).

-

Key Physicochemical Data

| Property | Value | Context |

| Formula | ||

| Molecular Weight | 433.20 g/mol | |

| CAS Number | 206052-03-1 | |

| pKa (Acidic) | 4.68 ± 0.40 (Predicted) | Ionized at pH 7.4 |

| LogP | ~4.5 - 5.0 | Highly Lipophilic |

| Solubility | DMSO (>20 mg/mL), Ethanol | Poor water solubility; requires carrier (e.g., cyclodextrin) for in vivo use.[1][3] |

Synthetic Methodology

The synthesis of DDMS requires a convergent approach, typically modifying a commercially available

Reaction Pathway Diagram

Figure 1: Synthetic workflow for DDMS from 12-hydroxydodecanoic acid.

Detailed Protocol (Reconstructed)

Step 1: Formation of the gem-Dibromoalkene

-

Precursor: Start with methyl 12-oxododecanoate (generated via Swern oxidation of methyl 12-hydroxydodecanoate).

-

Reagents: Carbon tetrabromide (

) and Triphenylphosphine ( -

Procedure: In dry dichloromethane (DCM) at 0°C, react

(2 eq) with -

Workup: Quench with saturated

, extract with DCM, and purify via silica flash chromatography. -

Result: Methyl 12,12-dibromo-11-dodecenate.

Step 2: Saponification

-

Reagents: Lithium Hydroxide (

), THF/Water (3:1). -

Procedure: Dissolve the ester in THF/Water. Add

(3 eq). Stir until TLC indicates disappearance of starting material. Acidify to pH 3 with 1N HCl.

Step 3: Acyl Sulfonamide Coupling

-

Reagents: Methanesulfonamide (

), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine). -

Procedure:

-

Dissolve the carboxylic acid (1 eq) in dry DCM.

-

Add DMAP (1.2 eq) and Methanesulfonamide (1.2 eq).

-

Add EDCI (1.5 eq) at 0°C.

-

Allow to warm to room temperature and stir for 12-18 hours.

-

-

Purification: Wash with 1N HCl (to remove DMAP/EDCI), then brine. Recrystallize from Ethanol/Hexanes or purify via HPLC.

-

Validation:

-

1H NMR (

): -

MS:

peak at 432.

-

Mechanism of Action: Suicide Inhibition

DDMS is not a simple competitive inhibitor; it is a mechanism-based inactivator .[1] The specificity for CYP4A stems from the enzyme's narrow, hydrophobic access channel which preferentially accommodates linear fatty acids.

Mechanistic Pathway

-

Binding: The anionic acyl sulfonamide binds to the polar mouth of the CYP4A active site, while the hydrophobic chain inserts into the channel.

-

Catalytic Initiation: The high-valent heme-oxo species (Compound I) targets the

-end (the gem-dibromoalkene) for hydroxylation. -

Radical Formation: The enzyme abstracts an electron or attempts oxygen insertion at the C11 position.

-

Heme Alkylation: The presence of the bromine atoms destabilizes the radical intermediate, leading to the formation of a reactive carbene or radical species that covalently attacks the heme porphyrin nitrogen.

-

Irreversible Inactivation: The heme adduct renders the enzyme catalytically dead.

Figure 2: Mechanism-based inactivation of CYP4A by DDMS.

Experimental Applications & Handling

Biological Context

DDMS is the "gold standard" tool for distinguishing the physiological effects of 20-HETE from other eicosanoids (like EETs).

-

Selectivity: >10-fold selectivity for CYP4A over other P450 isoforms (e.g., CYP2C, CYP2J).

-

Dosing (Rat Models): Typically 10 mg/kg (IV or IP).

-

Effect: Reverses androgen-induced hypertension; restores myogenic response in renal arterioles.

Preparation of Stock Solutions

Due to high lipophilicity, DDMS requires careful solubilization for biological assays.

-

Stock: Dissolve 10 mg DDMS in 0.5 mL Ethanol (100%).

-

Working Solution (In Vivo): Dilute the ethanolic stock 1:10 into a solution of 20% Hydroxypropyl-

-cyclodextrin (HP -

Storage: Store solid at -20°C. Solutions should be prepared fresh or stored at -80°C under argon.

References

-

Alonso-Galicia, M., Drummond, H. A., Reddy, K. K., Falck, J. R., & Roman, R. J. (1997). Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide.[2] Hypertension, 29(1 Pt 2), 320–325.[2] Link

-

Wang, M. H., Brand-Schieber, E., Zand, B. A., Nguyen, X., Falck, J. R., Balazy, M., & Schwartzman, M. L. (1998). Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors. Journal of Pharmacology and Experimental Therapeutics, 284(3), 966-973. Link

-

Roman, R. J. (2002). P-450 metabolites of arachidonic acid in the control of cardiovascular function. Physiological Reviews, 82(1), 131-185. Link

-

Imig, J. D. (2018). Eicosanoids and renal vascular function in diseases. Clinical Science, 132(10), 1029-1049. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 12,12-DIBROMO-N-(METHYLSULFONYL)-11-DODECENAMIDE | 206052-03-1 [chemicalbook.com]

- 3. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. 12,12-DIBROMO-N-(METHYLSULFONYL)-11-DODECENAMIDE CAS#: 206052-03-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

This guide provides a comprehensive overview of a robust synthetic pathway for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, a molecule with potential applications in drug development and chemical biology. The synthesis is designed for researchers and scientists, with a focus on the rationale behind experimental choices, detailed protocols, and validation at each step.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a multi-step process that requires careful planning and execution. The target molecule is characterized by a C12 aliphatic chain, a terminal gem-dibromoalkene, and an N-methylsulfonyl amide functional group. A logical retrosynthetic analysis suggests a convergent approach, starting from a commercially available bifunctional linear chain.

Our strategy involves the sequential modification of the two terminal functional groups of a C11 precursor, culminating in the formation of the target N-sulfonyl amide. The key transformations include the protection of a carboxylic acid, oxidation of a primary alcohol to an aldehyde, a Corey-Fuchs reaction to install the dibromoalkene, deprotection of the carboxylic acid, and a final amidation step.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Pathway

Step 1: Protection of the Carboxylic Acid as a Methyl Ester

The initial step involves the protection of the carboxylic acid functionality of the starting material, 11-hydroxyundecanoic acid, as a methyl ester. This is crucial to prevent its interference in the subsequent oxidation and Corey-Fuchs reactions. Fischer esterification is a classic and reliable method for this transformation.

Protocol: Synthesis of Methyl 11-hydroxyundecanoate

-

To a solution of 11-hydroxyundecanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux for 4-6 hours, with monitoring by TLC.

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 11-hydroxyundecanoate as a colorless oil.

Step 2: Oxidation of the Primary Alcohol to an Aldehyde

With the carboxylic acid protected, the terminal hydroxyl group is oxidized to an aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is preferred to avoid over-oxidation to a carboxylic acid.

Protocol: Synthesis of Methyl 11-oxoundecanoate

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) (10 mL/mmol), a solution of methyl 11-hydroxyundecanoate (1.0 eq) in DCM is added in one portion.

-

The mixture is stirred at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to afford methyl 11-oxoundecanoate, which can be used in the next step without further purification.

Step 3: Formation of the Dibromoalkene via Corey-Fuchs Reaction

This is a key step where the aldehyde is converted to a 1,1-dibromoalkene. The Corey-Fuchs reaction is a reliable method for this one-carbon homologation.[1][2][3][4]

Protocol: Synthesis of Methyl 12,12-dibromo-11-dodecenoate

-

To a solution of triphenylphosphine (4.0 eq) in dry DCM at 0 °C, carbon tetrabromide (2.0 eq) is added portion-wise.

-

The resulting dark red solution is stirred for 30 minutes, after which a solution of methyl 11-oxoundecanoate (1.0 eq) in DCM is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of water, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give methyl 12,12-dibromo-11-dodecenoate.

Step 4: Saponification of the Methyl Ester

The protecting methyl group is removed by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid.

Protocol: Synthesis of 12,12-Dibromo-11-dodecenoic Acid

-

To a solution of methyl 12,12-dibromo-11-dodecenoate (1.0 eq) in a mixture of THF and water (3:1), lithium hydroxide monohydrate (2.0 eq) is added.

-

The mixture is stirred at room temperature overnight.

-

The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 12,12-dibromo-11-dodecenoic acid.

Step 5: N-Sulfonyl Amide Formation

In the final step, the carboxylic acid is coupled with methanesulfonamide. To facilitate this, the carboxylic acid is first converted to a more reactive acyl chloride.[5][6]

Protocol: Synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

-

A solution of 12,12-dibromo-11-dodecenoic acid (1.0 eq) in thionyl chloride (5.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.

-

The resulting acyl chloride is dissolved in dry THF and added dropwise to a solution of methanesulfonamide (1.2 eq) and triethylamine (1.5 eq) in dry THF at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford the final product, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization |

| Methyl 11-hydroxyundecanoate | C12H24O3 | 216.32 | >95 | IR (OH stretch), 1H NMR |

| Methyl 11-oxoundecanoate | C12H22O3 | 214.30 | >90 | IR (C=O stretch at ~1720 cm-1), 1H NMR (aldehyde proton at ~9.8 ppm) |

| Methyl 12,12-dibromo-11-dodecenoate | C13H22Br2O2 | 370.12 | 70-80 | 1H NMR (vinyl proton at ~6.4 ppm), 13C NMR, MS |

| 12,12-Dibromo-11-dodecenoic Acid | C12H20Br2O2 | 356.09 | >90 | IR (broad OH stretch), 1H NMR |

| 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide | C13H23Br2NO3S | 433.19 | 60-70 | 1H NMR, 13C NMR, HRMS, Elemental Analysis |

Overall Synthesis Workflow

Sources

- 1. Corey-Fuchs Reaction [organic-chemistry.org]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

DDMS effect on arachidonic acid metabolism

DDMS: A Precision Tool for Dissecting the CYP450 -Hydroxylase Pathway

Strategic Overview

In the complex landscape of arachidonic acid (AA) metabolism, the cytochrome P450 (CYP450) branch regulates critical vascular and renal homeostatic mechanisms.[1] While cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-characterized, the CYP450-derived eicosanoids—specifically 20-Hydroxyeicosatetraenoic acid (20-HETE) —present a unique challenge due to the multiplicity of CYP isoforms (CYP4A/4F) involved.

DDMS (N-methylsulfonyl-12,12-dibromo-11-dodecenamide) serves as a critical pharmacological probe for isolating the

Key Differentiators

| Feature | DDMS | HET0016 | 17-ODYA |

| Primary Target | CYP4A / CYP4F ( | CYP4A / CYP4F | CYP4A / CYP2C / CYP2J |

| Selectivity | High (spares epoxygenases) | Ultra-High | Low (Panspecific P450 inhibitor) |

| Mechanism | Mechanism-based (Suicide substrate) | Irreversible Heme Binding | Suicide substrate |

| In Vivo Utility | Chronic (Osmotic Pump) | Acute/Chronic | Limited (High toxicity/binding) |

Mechanistic Foundation

DDMS functions as a mechanism-based inactivator (suicide substrate) of CYP4A enzymes. The terminal dibromo-alkene moiety is catalytically processed by the heme center of the CYP enzyme. Instead of releasing a metabolite, the reactive intermediate covalently binds to the heme or the protein apoprotein, permanently disabling the enzyme.

The "Hydraulic" Shunting Effect

A critical concept when using DDMS is metabolic shunting . By blocking the

-

Primary Block: Inhibition of 20-HETE production.[1][2][3][4][5]

-

Secondary Consequence: Increased substrate availability for CYP2C/2J (Epoxygenases), leading to elevated EETs.

-

Physiological Outcome: The net biological effect is a summation of reduced 20-HETE (reduced vasoconstriction) and increased EETs (enhanced vasodilation).

Pathway Visualization

Figure 1: DDMS blockade of the CYP4A pathway forces Arachidonic Acid flux toward Epoxygenase and COX pathways.

Experimental Protocols

Protocol A: In Vitro Microsomal Inhibition Assay

Objective: Determine the IC50 of DDMS for 20-HETE formation in renal or hepatic microsomes.

Reagents:

-

Microsomes (Rat Renal or Human Liver): 0.5 mg protein/mL.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

-

Substrate: [14C]-Arachidonic Acid or unlabeled AA (concentration ~20-40 µM).

-

Cofactor: NADPH regenerating system (1 mM NADPH final).

-

Inhibitor: DDMS (dissolved in ethanol; final solvent <0.1%).

Workflow:

-

Pre-incubation: Incubate microsomes with DDMS (0.1 – 100 µM) for 10 minutes at 37°C without NADPH to allow enzyme-inhibitor binding (if testing reversibility) or with NADPH if testing mechanism-based inactivation kinetics. Note: For standard IC50, pre-incubation is optional but recommended for suicide inhibitors.

-

Initiation: Add NADPH and Arachidonic Acid.

-

Reaction: Incubate for 15 minutes at 37°C with shaking.

-

Termination: Acidify with 1M Citric Acid or Formic Acid to pH 3.5.

-

Extraction: Extract lipids with Ethyl Acetate (2x). Evaporate under nitrogen.

-

Analysis: Resuspend in mobile phase and analyze via RP-HPLC (C18 column) coupled with MS/MS or Radiometric detection.

-

Target: 20-HETE peak (retention time distinct from 19-HETE and EETs).

-

Protocol B: In Vivo Chronic Administration (Rat Model)

Objective: Assess the effect of chronic 20-HETE inhibition on blood pressure or renal function.

Challenge: DDMS has poor aqueous solubility.

Vehicle Strategy: Complexation with 2-hydroxypropyl-

Dosing Table:

| Parameter | Specification | Notes |

|---|---|---|

| Subject | Rat (Sprague-Dawley or SHR) | 250–300g body weight |

| Route | Intraperitoneal (IP) or Osmotic Pump | Pump preferred for steady state |

| Dosage | 5 – 10 mg/kg/day | Higher doses may lose selectivity |

| Duration | 5 – 14 Days | Chronic hypertension models |

| Vehicle | 20% HP

Step-by-Step Implantation:

-

Preparation: Dissolve DDMS in ethanol, then mix with 20% HP

CD solution. Evaporate excess ethanol if necessary to ensure stability. -

Loading: Fill Alzet® osmotic pumps (e.g., Model 2ML2) under sterile conditions.

-

Surgery: Anesthetize rat (Isoflurane). Make a mid-scapular incision. Create a subcutaneous pocket.

-

Implantation: Insert pump; suture wound.

-

Validation: Collect 24h urine samples at Day 3 and Day 7. Measure urinary 20-HETE excretion (using LC/MS) to verify enzyme inhibition. Expect >50% reduction in urinary 20-HETE.

Data Interpretation & Pitfalls

Validating Specificity

When analyzing data derived from DDMS treatment, you must control for off-target effects.

-

The "EETs Control": Always measure EET levels alongside 20-HETE. If EETs are significantly decreased, your DDMS dose is too high and has lost selectivity (crossing over to inhibit CYP2C). Ideally, EETs should be stable or elevated.

-

COX Activity: DDMS should not alter Prostaglandin E2 (PGE2) levels. Use Indomethacin as a positive control for COX inhibition to contrast with DDMS.

Clinical Relevance

DDMS is primarily a research tool, not a clinical candidate, due to its chemical properties. However, it models the therapeutic potential of 20-HETE synthase inhibitors in:

-

Salt-Sensitive Hypertension: Blocking 20-HETE restores sodium excretion.

-

Ischemic Stroke: 20-HETE is a potent constrictor of cerebral microvessels; DDMS treatment has been shown to reduce infarct volume in animal models.

-

Polycystic Kidney Disease (PKD): 20-HETE promotes cyst growth; DDMS slows progression.

References

-

Wang, M. H., et al. (1998). "Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors."[6] Journal of Pharmacology and Experimental Therapeutics. Link

-

Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

-

Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme." British Journal of Pharmacology. Link

-

Williams, J. M., et al. (2010). "The Cytochrome P450 20-HETE Pathway in the Kidney and Vasculature: A Focus on Hypertension." Physiological Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]